molecular formula C13H12BrN B1278021 N-Benzyl-3-bromoaniline CAS No. 213814-61-0

N-Benzyl-3-bromoaniline

Cat. No. B1278021
M. Wt: 262.14 g/mol
InChI Key: NUZUUCXESJBUMX-UHFFFAOYSA-N
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Patent
US08372840B2

Procedure details

A solution of 3-bromo aniline (5 g, 29 mmol), benzaldehyde (3.24 ml, 32 mmol) and acetic acid (2.49 ml, 44 mmol) in dry tetrahydrofuran (50 ml) was stirred at room temperature for 3 hrs. Sodium borohydride (2.755 g, 73 mmol) was added and the reaction stirred at room temperature overnight. The reaction mixture was quenched with water (100 ml) and extracted with dichloromethane (3×100 ml). The organic extracts were combined, dried (magnesium sulphate) and concentrated in vacuo. HPLC retention time 7.7 min. Mass spectrum (ES+) m/z 263 (M+H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.755 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C.[BH4-].[Na+]>O1CCCC1>[CH2:9]([NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Br:1])[CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
3.24 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2.49 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.755 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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